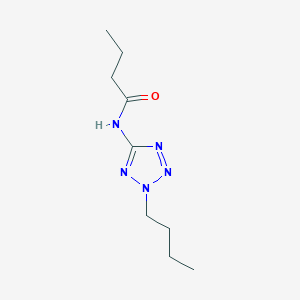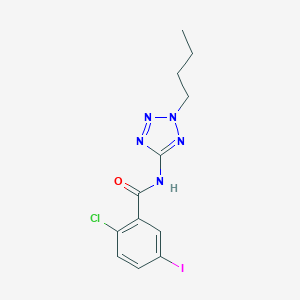![molecular formula C21H24ClN3O3 B251240 3-chloro-4-methoxy-N-[4-(4-propanoylpiperazin-1-yl)phenyl]benzamide](/img/structure/B251240.png)
3-chloro-4-methoxy-N-[4-(4-propanoylpiperazin-1-yl)phenyl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-chloro-4-methoxy-N-[4-(4-propanoylpiperazin-1-yl)phenyl]benzamide is a chemical compound that belongs to the class of benzamides. This compound has gained significant attention in scientific research due to its potential therapeutic applications.
作用機序
The mechanism of action of 3-chloro-4-methoxy-N-[4-(4-propanoylpiperazin-1-yl)phenyl]benzamide involves the inhibition of specific enzymes. For example, it inhibits PDE5 by binding to its catalytic site and preventing the breakdown of cyclic guanosine monophosphate (cGMP). This leads to an increase in the concentration of cGMP, which in turn causes smooth muscle relaxation and vasodilation. Similarly, it inhibits HDAC6 by binding to its active site and preventing the deacetylation of histones. This leads to an increase in the acetylation of histones, which can regulate gene expression and cell differentiation. Finally, it inhibits CAIX by binding to its active site and preventing the hydration of carbon dioxide. This leads to a decrease in the pH of the extracellular environment, which can inhibit the growth and metastasis of cancer cells.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are diverse and depend on the specific enzyme that it inhibits. For example, its inhibition of PDE5 can lead to smooth muscle relaxation and vasodilation, which can be beneficial in the treatment of pulmonary arterial hypertension and erectile dysfunction. Its inhibition of HDAC6 can lead to changes in gene expression and cell differentiation, which can be beneficial in the treatment of neurodegenerative disorders. Finally, its inhibition of CAIX can lead to a decrease in the pH of the extracellular environment, which can inhibit the growth and metastasis of cancer cells.
実験室実験の利点と制限
The advantages of using 3-chloro-4-methoxy-N-[4-(4-propanoylpiperazin-1-yl)phenyl]benzamide in lab experiments are its potent inhibitory activity against specific enzymes and its potential therapeutic applications. However, its limitations include its high cost, low solubility in water, and potential toxicity.
将来の方向性
There are several future directions for the research on 3-chloro-4-methoxy-N-[4-(4-propanoylpiperazin-1-yl)phenyl]benzamide. These include:
1. Further studies on its inhibitory activity against specific enzymes and their potential therapeutic applications.
2. Development of new synthetic routes for the preparation of this compound.
3. Investigation of its pharmacokinetic and pharmacodynamic properties.
4. Studies on its potential toxicity and side effects.
5. Development of new analogs with improved properties and specificity.
Conclusion
In conclusion, this compound is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. Its inhibitory activity against specific enzymes such as PDE5, HDAC6, and CAIX has made it a promising candidate for the treatment of various diseases. Further research is required to fully understand its mechanism of action, biochemical and physiological effects, and potential toxicity.
合成法
The synthesis of 3-chloro-4-methoxy-N-[4-(4-propanoylpiperazin-1-yl)phenyl]benzamide involves the reaction of 4-(4-propanoylpiperazin-1-yl)aniline with 3-chloro-4-methoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction takes place at room temperature and yields the desired product in good yield.
科学的研究の応用
3-chloro-4-methoxy-N-[4-(4-propanoylpiperazin-1-yl)phenyl]benzamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit potent inhibitory activity against several enzymes such as phosphodiesterase 5 (PDE5), histone deacetylase 6 (HDAC6), and carbonic anhydrase IX (CAIX). These enzymes play a crucial role in various diseases such as cancer, pulmonary arterial hypertension, and neurodegenerative disorders.
特性
分子式 |
C21H24ClN3O3 |
|---|---|
分子量 |
401.9 g/mol |
IUPAC名 |
3-chloro-4-methoxy-N-[4-(4-propanoylpiperazin-1-yl)phenyl]benzamide |
InChI |
InChI=1S/C21H24ClN3O3/c1-3-20(26)25-12-10-24(11-13-25)17-7-5-16(6-8-17)23-21(27)15-4-9-19(28-2)18(22)14-15/h4-9,14H,3,10-13H2,1-2H3,(H,23,27) |
InChIキー |
ZUGRPCHNQYYEPO-UHFFFAOYSA-N |
SMILES |
CCC(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=CC(=C(C=C3)OC)Cl |
正規SMILES |
CCC(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=CC(=C(C=C3)OC)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[3-chloro-2-(4-morpholinyl)phenyl]-5-nitro-2-furamide](/img/structure/B251157.png)

![N-[3-chloro-2-(1-piperidinyl)phenyl]-5-nitro-2-furamide](/img/structure/B251159.png)
![N-(2-butyl-2H-tetraazol-5-yl)[1,1'-biphenyl]-4-carboxamide](/img/structure/B251161.png)



![N-[(2-butyltetrazol-5-yl)carbamothioyl]thiophene-2-carboxamide](/img/structure/B251167.png)
![2-methyl-N-[2-methyl-4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]propanamide](/img/structure/B251169.png)
![N-[(2-butyl-2H-tetrazol-5-yl)carbamothioyl]-3,4-dichlorobenzamide](/img/structure/B251170.png)
![N-[4-(5-methoxy-1,3-benzoxazol-2-yl)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B251171.png)
![5-(4-bromophenyl)-N-[3-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2-furamide](/img/structure/B251176.png)
![Dimethyl 5-[(5-bromo-2-methoxy-3-methylbenzoyl)amino]isophthalate](/img/structure/B251177.png)
![N-{3-[(5-bromo-2-methoxy-3-methylbenzoyl)amino]phenyl}-2-furamide](/img/structure/B251178.png)
